molecular formula C15H20N8O5 B12929240 2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 906670-54-0

2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

Cat. No.: B12929240
CAS No.: 906670-54-0
M. Wt: 392.37 g/mol
InChI Key: RGZBLPAPIUQVMH-IDTAVKCVSA-N
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Description

Introduction

Structural Overview of 2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

The compound This compound features a dual-modification strategy on the adenosine scaffold. The adenine base is functionalized at the 2-position with a 1,2,3-triazole ring bearing a 2-hydroxyethyl group at its 4-position, while the exocyclic amine at the 6-position is methylated. This design merges the stability of triazole linkages with the hydrophilic properties of the hydroxyethyl moiety, potentially enhancing solubility and target engagement.

Key Structural Features:
  • Molecular Formula : $$ \text{C}{15}\text{H}{21}\text{N}7\text{O}5 $$
  • Molecular Weight : 403.39 g/mol
  • SMILES : $$ \text{C[N]C1=NC=NC2=C1N=CN2[C@@H]3C@@HO} $$ (with triazole and hydroxyethyl modifications)
  • Critical Functional Groups :
    • 1,2,3-Triazole : Provides metabolic stability and facilitates hydrogen bonding.
    • 2-Hydroxyethyl : Enhances hydrophilicity and potential interactions with polar residues in binding pockets.
    • N6-Methylation : Alters electronic properties of the adenine base, influencing receptor affinity.

Table 1: Structural Descriptors of this compound

Property Value
Molecular Formula $$ \text{C}{15}\text{H}{21}\text{N}7\text{O}5 $$
Molecular Weight 403.39 g/mol
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 9
Rotatable Bonds 6
Topological Polar Surface Area 138 Ų

The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), introduces rigidity to the structure, while the hydroxyethyl group enables tunable solubility. N6-Methylation mirrors natural RNA modifications like $$ \text{m}^6\text{A} $$, suggesting potential roles in mimicking endogenous nucleoside behavior.

Historical Context and Discovery of Triazole-Modified Adenosine Derivatives

The development of triazole-modified nucleosides emerged alongside advancements in click chemistry , particularly after the Nobel Prize-winning work on CuAAC by Sharpless and colleagues in 2001. Early applications focused on creating stable analogs of natural nucleosides for antiviral and anticancer therapies. By the 2010s, researchers began exploiting triazoles to tether adenosine to cofactors like $$ S $$-adenosylmethionine (SAM), enabling mechanistic studies of methyltransferases.

A pivotal study in 2020 demonstrated the synthesis of triazole-linked SAM-adenosine conjugates without protecting groups, streamlining the production of bisubstrate analogs for structural biology. This methodology laid the groundwork for derivatives like This compound , where the triazole serves as a non-hydrolyzable linker between the nucleoside and functional groups.

Table 2: Milestones in Triazole-Modified Nucleoside Synthesis

Year Development Significance
2001 CuAAC reaction optimization Enabled rapid triazole formation
2015 First SAM-adenosine triazole conjugates Bisubstrate probes for methyltransferases
2020 Protecting-group-free synthesis Improved yield and scalability

These innovations underscore the compound’s role as a tool for probing RNA modification enzymes and receptor interactions.

Biological Significance of Adenosine Receptor Modulation

Adenosine receptors ($$ \text{A}1, \text{A}{2\text{A}}, \text{A}{2\text{B}}, \text{A}3 $$) regulate processes ranging from neurotransmission to immune response. Modifications at the 2-position of adenosine are rare in nature but synthetically accessible, offering a route to engineer receptor selectivity. The 2-hydroxyethyl-triazole moiety in this compound may sterically hinder binding to $$ \text{A}{2\text{A}} $$ receptors while favoring $$ \text{A}3 $$, which has narrower ligand tunnels.

N6-Methylation further modulates receptor affinity. In endogenous $$ \text{m}^6\text{A} $$, methylation reduces binding to $$ \text{A}1 $$ receptors but enhances interactions with $$ \text{A}{2\text{B}} $$. By combining N6-methylation with a bulky 2-position substituent, this derivative could exhibit unique pharmacological profiles, potentially bypassing off-target effects seen in first-generation adenosine analogs.

Mechanistic Insights :

  • Triazole Rigidity : Limits conformational flexibility, favoring entropically driven binding to receptors with preorganized pockets.
  • Hydroxyethyl Hydration : Forms hydrogen bonds with extracellular loop residues, stabilizing ligand-receptor complexes.
  • N6-Methylation : Shields the exocyclic amine from deaminases, prolonging plasma half-life.

Ongoing studies aim to correlate these structural features with activity across adenosine receptor subtypes, leveraging computational modeling and X-ray crystallography.

Properties

CAS No.

906670-54-0

Molecular Formula

C15H20N8O5

Molecular Weight

392.37 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-[4-(2-hydroxyethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H20N8O5/c1-16-12-9-13(19-15(18-12)23-4-7(2-3-24)20-21-23)22(6-17-9)14-11(27)10(26)8(5-25)28-14/h4,6,8,10-11,14,24-27H,2-3,5H2,1H3,(H,16,18,19)/t8-,10-,11-,14-/m1/s1

InChI Key

RGZBLPAPIUQVMH-IDTAVKCVSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)CCO)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)CCO)N(C=N2)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Biological Activity

2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS No. 16094563) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20N8O5
  • Molecular Weight : 388.37 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and antifungal properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Nucleoside Transporters : This compound may inhibit nucleoside transporters, affecting the uptake of nucleosides in cells, which can influence cellular metabolism and proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that the triazole moiety exhibits antimicrobial properties by disrupting the synthesis of essential biomolecules in pathogens.
  • Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although specific pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Inhibition of TransportReduces nucleoside uptake

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential. This suggests a potential therapeutic role in cancer treatment.

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Mitochondrial membrane disruption

Comparison with Similar Compounds

Triazole-Containing Estradiol Derivative
  • Compound : 2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride ().
  • Core Structure : Estradiol (steroid) linked to a triazole via a propane-1,3-diamine backbone.
  • Synthesis : CuAAC between 17α-ethynylestradiol and an azide, followed by deprotection (95–97% yield) .
  • Key Differences: Substituent: Bulky estradiol group vs. the adenosine scaffold in the target compound. Functionality: The estradiol derivative is designed for hormonal activity, whereas the adenosine analog may target nucleoside receptors or enzymes. Solubility: The hydroxyethyl group in the target compound enhances hydrophilicity compared to the lipophilic estradiol moiety.
Peptidotriazoles
  • Compound : Peptide-bound 1,4-substituted triazoles ().
  • Core Structure : Triazole integrated into peptide backbones or side chains.
  • Synthesis : Solid-phase CuAAC with terminal alkynes and azides (>95% conversion) .
  • Regioselectivity: CuAAC ensures 1,4-triazole regiochemistry in both cases, critical for consistency in binding interactions .

Functional Group Impact

  • 2-Hydroxyethyl vs. Methyl/Aryl Groups : The hydroxyethyl group in the target compound offers hydrogen-bonding capability, which may improve interactions with biological targets compared to methyl or aryl substituents (e.g., in ’s benzamide derivative, which lacks a triazole but has an N,O-bidentate group for metal catalysis) .
  • N-Methyladenosine vs. Unmodified Adenosine: Methylation reduces enzymatic degradation, a common strategy in nucleoside therapeutics (e.g., antiviral drugs), though this modification is absent in the peptidotriazole and estradiol analogs .

Preparation Methods

Synthesis of 2-Azido-N6-methyladenosine Intermediate

  • The starting material is 2-iodo-N6-methyladenosine , which is synthesized by reacting a precursor nucleoside with methylamine (2.0 M in tetrahydrofuran).
  • This iodinated nucleoside undergoes nucleophilic substitution with sodium azide to yield the 2-azido-N6-methyladenosine intermediate.
  • The azide formation typically achieves a yield of approximately 66%.
  • Notably, the azido intermediate exhibits tautomerism with a fused tetrazole form (~17%), as confirmed by ^1H and ^13C NMR spectroscopy in DMSO-d6, a phenomenon previously reported for similar azidoadenosine derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The azido intermediate is reacted with an alkyne functionalized with a 2-hydroxyethyl group (e.g., 3-butyn-1-ol) to form the 1,4-disubstituted 1,2,3-triazole ring.
  • The reaction is catalyzed by Cu(I), generated in situ from copper(II) sulfate pentahydrate and sodium ascorbate.
  • The solvent system is typically a mixture of water and tert-butanol (3:1 ratio), which facilitates the precipitation of the product directly from the reaction mixture.
  • The reaction is carried out at room temperature with stirring overnight.
  • The triazole product generally precipitates from the reaction medium and can be isolated by simple filtration and washing with water, avoiding complex purification steps.
  • This two-step approach (azide formation followed by cycloaddition) is preferred over a one-pot method due to the predominant formation of the azido intermediate and only minor triazole formation in one-pot attempts.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
2-Iodo-N6-methyladenosine synthesis Methylamine (2.0 M in THF) THF Room temp Not specified Precursor for azide formation
Azide formation Sodium azide Not specified Room temp ~66 Azido intermediate isolated; tautomerism observed
CuAAC cycloaddition Azide intermediate, 3-butyn-1-ol, CuSO4·5H2O, sodium ascorbate H2O:tBuOH (3:1) Room temp High Product precipitates; isolated by filtration

Analytical and Structural Confirmation

  • The presence of the triazole ring and the hydroxyethyl substituent is confirmed by NMR spectroscopy (^1H, ^13C) and high-resolution mass spectrometry (HRMS).
  • The tautomeric equilibrium of the azido intermediate is characterized by NMR, indicating a minor tetrazole form.
  • The final compound's molecular formula is C15H20N8O5 with a molecular weight of 392.37 g/mol.
  • The structure is consistent with the IUPAC name:
    (2R,3R,4S,5R)-2-[2-[4-(2-hydroxyethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol.

Summary of Key Research Findings

  • Attempts at a one-pot synthesis combining azide formation and cycloaddition were inefficient, leading to the adoption of a two-step process.
  • The CuAAC reaction is highly efficient and selective, producing predominantly 1,4-disubstituted triazoles.
  • The use of a water/tert-butanol solvent system simplifies product isolation by precipitation.
  • The azido intermediate exhibits tautomerism, which is a critical consideration for reaction monitoring and characterization.
  • This synthetic route is versatile and has been applied to prepare various 1,2,3-triazolyl adenosine derivatives with different substituents.

Representative Reaction Scheme (Conceptual)

  • Starting Material: 2-Iodo-N6-methyladenosine
  • Azide Formation:
    $$
    \text{2-Iodo-N6-methyladenosine} + \text{NaN}_3 \rightarrow \text{2-Azido-N6-methyladenosine}
    $$
  • CuAAC Reaction:
    $$
    \text{2-Azido-N6-methyladenosine} + \text{HO-CH}2\text{-CH}2\text{-C}\equiv\text{CH} \xrightarrow[\text{NaAsc}]{\text{CuSO}_4} \text{2-[4-(2-Hydroxyethyl)-1,2,3-triazol-1-yl]-N-methyladenosine} $$

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine, and how can reaction conditions be optimized?

  • Methodology :

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize triazole derivatives. For example, sodium ascorbate and copper sulfate pentahydrate catalyze the reaction between azido-adenosine derivatives and propargyl alcohol derivatives under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .
  • Reflux Methods : Ethanol with glacial acetic acid as a catalyst can facilitate nucleophilic substitution or condensation reactions. For instance, refluxing substituted aldehydes with triazole precursors for 4+ hours yields stable triazole-linked compounds .
    • Optimization Tips :
  • Vary catalyst concentration (e.g., 0.1–1.0 mol% CuSO₄) to balance reaction rate and byproduct formation.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for ease of purification).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirms triazole ring formation (e.g., C=N stretch at ~1600 cm⁻¹) and hydroxyethyl group (O-H stretch at 3200–3600 cm⁻¹) .
  • NMR : ¹H NMR identifies methyl groups (δ 2.8–3.2 ppm for N-methyladenosine) and triazole protons (δ 7.5–8.5 ppm). ¹³C NMR verifies glycosidic bond integrity .
  • TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and confirm purity via single-spot analysis .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

  • Methods :

  • Enzyme Inhibition Assays : Test adenosine deaminase (ADA) inhibition using UV-Vis spectroscopy to measure adenosine-to-inosine conversion rates.
  • Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, noting the hydroxyethyl group’s role in enhancing solubility and membrane permeability .

Advanced Research Questions

Q. How does the hydroxyethyl-triazole substitution influence the compound’s molecular conformation and target binding?

  • Structural Analysis :

  • X-ray Crystallography : Resolve the triazole ring’s planar geometry and hydrogen-bonding interactions (e.g., hydroxyethyl O-H∙∙∙N interactions with adenosine’s ribose) .
  • Computational Docking : Use AutoDock Vina to simulate binding to adenosine receptors (A₁, A₂ₐ). The hydroxyethyl group may stabilize interactions via polar contacts with receptor residues (e.g., His278 in A₂ₐ) .

Q. How can researchers resolve contradictions in reported biological activity data for similar triazole-adenosine analogs?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing hydroxyethyl with methyl or phenyl groups) and compare IC₅₀ values. For example, bulkier groups may reduce ADA inhibition due to steric hindrance .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP values >2.0 correlate with improved blood-brain barrier penetration) .

Q. What experimental designs are optimal for evaluating synergistic effects with other nucleoside analogs?

  • Design Strategies :

  • Between-Subjects Design : Test the compound alone vs. in combination with gemcitabine in separate cell lines to isolate synergistic effects .
  • Dose-Response Matrix : Use a 4×4 grid to vary concentrations of both agents and calculate combination indices (CI <1 indicates synergy) .

Q. How can the compound’s stability under physiological conditions be methodically improved?

  • Strategies :

  • Prodrug Modification : Introduce acetyl-protected hydroxyethyl groups to enhance metabolic stability. Hydrolysis studies in simulated gastric fluid (pH 1.2) can validate release kinetics .
  • Lyophilization : Assess degradation rates (HPLC monitoring) after lyophilizing the compound with cyclodextrin-based excipients to prevent hydrolysis .

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